5-(2-Nitrophenyl)oxazolidine-2,4-dione

cell differentiation anticancer psoriasis

5-(2-Nitrophenyl)oxazolidine-2,4-dione (CAS 82128-05-0; C₉H₆N₂O₅; MW 222.15 g/mol) is a 5-aryl-substituted oxazolidine-2,4-dione heterocycle bearing an ortho-nitrophenyl group at the 5-position. This compound belongs to the broader 2,4-oxazolidinedione class, which has been extensively investigated for hypoglycemic, anticonvulsant, and insulin-sensitizing activities since the 1980s.

Molecular Formula C9H6N2O5
Molecular Weight 222.15 g/mol
Cat. No. B8409626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Nitrophenyl)oxazolidine-2,4-dione
Molecular FormulaC9H6N2O5
Molecular Weight222.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2C(=O)NC(=O)O2)[N+](=O)[O-]
InChIInChI=1S/C9H6N2O5/c12-8-7(16-9(13)10-8)5-3-1-2-4-6(5)11(14)15/h1-4,7H,(H,10,12,13)
InChIKeyRYAITGRQOYVWHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Nitrophenyl)oxazolidine-2,4-dione – Procurement-Relevant Chemical Profile and Class Positioning


5-(2-Nitrophenyl)oxazolidine-2,4-dione (CAS 82128-05-0; C₉H₆N₂O₅; MW 222.15 g/mol) is a 5-aryl-substituted oxazolidine-2,4-dione heterocycle bearing an ortho-nitrophenyl group at the 5-position . This compound belongs to the broader 2,4-oxazolidinedione class, which has been extensively investigated for hypoglycemic, anticonvulsant, and insulin-sensitizing activities since the 1980s [1]. The ortho-nitro substitution pattern confers distinct electronic and steric properties that differentiate it from the meta- and para-nitrophenyl regioisomers, as well as from the more extensively studied 5-(2-chloro-6-methoxyphenyl) analog identified as the most potent glucose-tolerance-improving agent in the class [2].

Why 5-(2-Nitrophenyl)oxazolidine-2,4-dione Cannot Be Replaced by In-Class Analogs Without Risk


The oxazolidine-2,4-dione scaffold exhibits steep structure–activity relationships (SAR) that make simple substitution unreliable. In the seminal 1986 J. Med. Chem. study, systematic variation of phenyl ring substituents at positions 2–6 demonstrated that activity was exquisitely sensitive to substitution pattern: the 2-chloro-6-methoxy analog (compound 49) was the most potent glucose-tolerance-improving agent, while other substitution patterns showed markedly reduced or no activity [1]. The ortho-nitro group in 5-(2-nitrophenyl)oxazolidine-2,4-dione is electron-withdrawing and capable of undergoing bio-reduction to an amine under physiological conditions—a property absent from halo- or alkyl-substituted analogs—thereby creating a distinct pharmacological trajectory that cannot be replicated by the 3-nitro or 4-nitro regioisomers, nor by the 2-amino reduced form [2].

Quantitative Differentiation Evidence for 5-(2-Nitrophenyl)oxazolidine-2,4-dione Versus Closest Analogs


Cellular Differentiation Activity: 5-(2-Nitrophenyl)oxazolidine-2,4-dione vs. In-Class Hypoglycemic Oxazolidinediones

Unlike the 5-(2-chloro-6-methoxyphenyl) analog (compound 49, the reference hypoglycemic in the class), 5-(2-nitrophenyl)oxazolidine-2,4-dione has been specifically identified as exhibiting pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing potential utility as an anticancer agent and for treatment of skin diseases such as psoriasis [1]. This differentiation-inducing activity is not reported for the 2-chloro-6-methoxy analog or for the unsubstituted 5-phenyloxazolidine-2,4-dione, which are primarily characterized for glucose-lowering effects [2].

cell differentiation anticancer psoriasis

Ortho-Nitro Electronic Effect: Quantitative Hammett Comparison vs. Meta- and Para-Nitro Regioisomers

The ortho-nitro substituent in 5-(2-nitrophenyl)oxazolidine-2,4-dione introduces a Hammett substituent constant (σₚ for para-position equivalent; ortho effects are position-specific) of approximately +0.78, compared with +0.71 for meta-nitro and +0.78 for para-nitro. However, the ortho position uniquely creates an intramolecular hydrogen-bonding interaction between the nitro group and the oxazolidinedione N–H or enolic –OH, which is geometrically impossible for the 3- and 4-nitro isomers [1]. This conformational restriction can influence binding to biological targets such as PPARγ or nitric oxide synthases in a regioisomer-specific manner [2].

physical organic chemistry QSAR regioisomer

Synthetic Tractability as a Prodrug Intermediate: Ortho-Nitro Reduction to 5-(2-Aminophenyl)oxazolidine-2,4-dione

5-(2-Nitrophenyl)oxazolidine-2,4-dione has been experimentally converted to 5-(2-aminophenyl)oxazolidine-2,4-dione hydrochloride using iron powder in methanolic HCl, with a demonstrated scale of 5.0 g (22.5 mmol) starting material [1]. The resulting aniline intermediate serves as a versatile handle for amide coupling, sulfonamide formation, or diazotization chemistry, enabling library synthesis that is not accessible from the 5-(2-chloro-6-methoxyphenyl) analog without additional protection/deprotection steps [2]. This positions the 2-nitro compound as a strategic synthetic precursor in medicinal chemistry programs.

prodrug synthetic intermediate nitroreductase

Oxazolidinedione vs. Thiazolidinedione Scaffold: Class-Level Activity Differentiation

A systematic comparison of 5-substituted 2,4-oxazolidinediones and 2,4-thiazolidinediones by Momose et al. (2002) demonstrated that the oxazolidinedione scaffold consistently yields superior antidiabetic (glucose- and lipid-lowering) activity compared to the corresponding thiazolidinediones [1]. While this study did not specifically profile the 2-nitrophenyl analog, the class-level advantage of the oxazolidinedione core—attributed to differences in PPARγ agonism potency (exemplified by an EC₅₀ of 8.87 nM for a related oxazolidinedione) [2]—establishes a scaffold-level differentiation from the thiazolidinedione drugs (e.g., pioglitazone, rosiglitazone) that dominate the clinical insulin-sensitizer landscape.

PPARγ insulin sensitizer scaffold hopping

Absence of Hypoglycemic Risk: Class Feature of 5-Aryl Oxazolidinediones vs. Sulfonylureas

The 1986 J. Med. Chem. study explicitly notes that 5-substituted oxazolidinediones, including the phenyl-substituted series, were 'unique in not producing hypoglycemia below the normal fasting glycemia levels' in fasted rats subjected to glucose challenge [1]. This differentiates the entire 5-aryl oxazolidinedione class—including 5-(2-nitrophenyl)oxazolidine-2,4-dione—from sulfonylurea insulin secretagogues (e.g., chlorpropamide, glibenclamide), which carry a well-documented risk of hypoglycemia below normal fasting levels [2].

glucose tolerance hypoglycemia therapeutic window

Best Research and Industrial Application Scenarios for 5-(2-Nitrophenyl)oxazolidine-2,4-dione


Lead Compound for Differentiation-Inducing Anticancer or Antipsoriatic Drug Discovery Programs

Based on evidence that 5-(2-nitrophenyl)oxazolidine-2,4-dione exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation [1], this compound is well-suited as a starting point for hit-to-lead optimization in oncology or dermatology programs targeting differentiation therapy. Unlike the 5-(2-chloro-6-methoxyphenyl) analog, which is primarily characterized for metabolic endpoints, the 2-nitro compound offers a mechanistically distinct profile relevant to acute myeloid leukemia (AML) differentiation therapy or psoriasis treatment paradigms.

Strategic Building Block for Focused Oxazolidinedione Libraries via Nitro-Reduced Amine Diversification

The facile reduction of the ortho-nitro group to an amine (demonstrated at 5.0 g scale using Fe/HCl [1]) provides a single-step entry to 5-(2-aminophenyl)oxazolidine-2,4-dione, a versatile intermediate that can be elaborated via amide coupling, sulfonamide formation, or reductive amination. This synthetic tractability makes the 2-nitro compound the preferred procurement choice over the 2-chloro-6-methoxy analog for medicinal chemistry teams planning downstream SAR exploration through amine functionalization [2].

Negative Control or Comparator in Metabolic Disease Programs Targeting PPARγ with Orthogonal Substitution Patterns

For research groups optimizing oxazolidinedione-based PPARγ agonists, the 2-nitrophenyl analog serves as a valuable SAR probe: its ortho-substitution and strong electron-withdrawing character (σ ≈ +0.78) create a distinct electronic environment compared to the optimal 2-chloro-6-methoxy substitution pattern [1]. This compound can function as a negative control in glucose tolerance assays, where its activity is expected to be inferior to compound 49 (the most potent analog), thereby helping to define SAR boundaries around the 5-phenyl substituent [2].

Nitroreductase-Responsive Prodrug Research in Hypoxic Tumor Microenvironments

The ortho-nitro group is a well-established trigger for bioreductive activation under hypoxic conditions. 5-(2-Nitrophenyl)oxazolidine-2,4-dione can be investigated as a potential nitroreductase-sensitive prodrug, where reduction to the 2-amino derivative [1] in hypoxic tumor regions releases a distinct pharmacophore. This application leverages the unique combination of the oxazolidinedione scaffold's metabolic activity profile and the ortho-nitro group's bioreductive capacity.

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